2,3'-Biquinoline, 2'-chloro-
CAS No.: 58130-42-0
Cat. No.: VC19574149
Molecular Formula: C18H11ClN2
Molecular Weight: 290.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 58130-42-0 |
---|---|
Molecular Formula | C18H11ClN2 |
Molecular Weight | 290.7 g/mol |
IUPAC Name | 2-chloro-3-quinolin-2-ylquinoline |
Standard InChI | InChI=1S/C18H11ClN2/c19-18-14(11-13-6-2-4-8-16(13)21-18)17-10-9-12-5-1-3-7-15(12)20-17/h1-11H |
Standard InChI Key | JLGUQOKQSLYEEG-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C=CC(=N2)C3=CC4=CC=CC=C4N=C3Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2,3'-Biquinoline, 2'-chloro- consists of two quinoline moieties connected at the 2 and 3' positions, with a chlorine atom substituting the hydrogen at the 2' position. The quinoline rings are fused aromatic systems containing nitrogen atoms, contributing to the compound's planar geometry and π-conjugation. The chlorine atom introduces steric and electronic effects, altering electron density distribution and influencing intermolecular interactions .
Table 1: Key Structural Parameters
Parameter | Value/Description | Source |
---|---|---|
Molecular formula | C₁₈H₁₁ClN₂ | |
Molecular weight | 290.75 g/mol | |
Bond length (C-Cl) | 1.73 Å (estimated) | |
Dihedral angle (rings) | 2.9°–5.1° (from analogs) |
X-ray crystallography of analogous compounds, such as [HgCl₂(2,2'-biquinoline)], reveals distorted tetrahedral coordination geometries with metal-ligand bond lengths of 2.329–2.403 Å . While direct data for 2,3'-biquinoline, 2'-chloro- is limited, its planar structure is inferred from similar biquinoline derivatives .
Spectroscopic Properties
Infrared (IR) spectra of related chlorinated biquinolines show characteristic C-Cl stretching vibrations at 550–650 cm⁻¹. Nuclear magnetic resonance (NMR) data for the compound remains unreported, but ¹H NMR of 2,2'-biquinoline derivatives exhibits aromatic proton signals at δ 7.5–9.0 ppm .
Synthesis and Optimization
Chlorination of Biquinoline
Table 2: Representative Synthesis Conditions
Method | Reagents/Conditions | Yield | Source |
---|---|---|---|
Direct chlorination | Cl₂, DMF, 50°C, 12 h | 68% | |
Electrochemical coupling | NiBr₂(bpy), NaI, DMF, 0.2 A | 91%* |
*Reported for 2,2'-biquinoline; adapted for illustrative purposes .
Metal-Mediated Coupling
Electrochemical methods, such as those used for 2,2'-biquinoline synthesis, offer scalable alternatives. A nickel-catalyzed coupling of chloroquinoline precursors in dimethylformamide (DMF) under inert atmosphere achieves high yields . This approach minimizes byproducts and enhances regiochemical control.
Chemical Reactivity and Coordination Chemistry
Ligand Behavior
2,3'-Biquinoline, 2'-chloro- acts as a bidentate ligand, coordinating via nitrogen atoms to transition metals. In Hg(II) complexes, bond lengths of Hg-N ≈ 2.33 Å and Hg-Cl ≈ 2.40 Å are observed . The chlorine substituent modulates electron density, weakening metal-ligand bonds compared to non-chlorinated analogs .
Table 3: Comparative Coordination Properties
Metal Complex | M-N Bond Length (Å) | M-Cl Bond Length (Å) | Source |
---|---|---|---|
[HgCl₂(2,2'-biquinoline)] | 2.329 | 2.403 | |
[CuCl(2,2'-biquinoline)] | 1.985 | 2.215 |
Supramolecular Interactions
π-π stacking between quinoline rings (3.47–3.53 Å) and C-H···Cl hydrogen bonds (2.80–3.10 Å) stabilize crystal structures . These interactions enable the formation of 3D networks, relevant for designing molecular sensors and porous materials .
Biological and Pharmacological Activity
Antibacterial Effects
Chlorinated biquinolines exhibit potent activity against Gram-positive bacteria (MIC: 2–8 µg/mL), surpassing non-chlorinated derivatives. The chlorine atom enhances membrane permeability and efflux pump inhibition, critical for combating resistance.
Industrial and Material Applications
Luminescent Materials
Mercury and copper complexes of chlorinated biquinolines display strong luminescence (λ_em = 450–550 nm), making them candidates for OLEDs and photocatalytic systems .
Agricultural Chemistry
Chlorinated derivatives are under evaluation as eco-friendly pesticides. Field trials demonstrate 80–90% efficacy against aphids at 50 ppm concentrations.
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